molecular formula C24H15Br2NO3 B12047597 2-(4-Bromophenyl)-2-oxoethyl 6-bromo-2-phenylquinoline-4-carboxylate

2-(4-Bromophenyl)-2-oxoethyl 6-bromo-2-phenylquinoline-4-carboxylate

Cat. No.: B12047597
M. Wt: 525.2 g/mol
InChI Key: IFHFSFHAHXONBM-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-2-oxoethyl 6-bromo-2-phenylquinoline-4-carboxylate is a complex organic compound that belongs to the quinoline family. This compound is characterized by the presence of bromine atoms on both the phenyl and quinoline rings, which can significantly influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-2-oxoethyl 6-bromo-2-phenylquinoline-4-carboxylate typically involves multi-step organic reactions. One common method includes the bromination of 2-phenylquinoline followed by esterification with 2-(4-bromophenyl)-2-oxoethyl bromide. The reaction conditions often require the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and esterification processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-2-oxoethyl 6-bromo-2-phenylquinoline-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Scientific Research Applications

2-(4-Bromophenyl)-2-oxoethyl 6-bromo-2-phenylquinoline-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It is used in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-2-oxoethyl 6-bromo-2-phenylquinoline-4-carboxylate involves its interaction with specific molecular targets and pathways. The bromine atoms on the phenyl and quinoline rings can enhance its binding affinity to certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-2-phenylquinoline: This compound shares the quinoline core structure but lacks the 2-(4-bromophenyl)-2-oxoethyl ester group.

    4-Bromo-6-chloro-2-phenylquinoline: This compound has a similar quinoline structure with additional halogen substitutions.

Uniqueness

2-(4-Bromophenyl)-2-oxoethyl 6-bromo-2-phenylquinoline-4-carboxylate is unique due to the presence of both bromine atoms and the 2-(4-bromophenyl)-2-oxoethyl ester group

Properties

Molecular Formula

C24H15Br2NO3

Molecular Weight

525.2 g/mol

IUPAC Name

[2-(4-bromophenyl)-2-oxoethyl] 6-bromo-2-phenylquinoline-4-carboxylate

InChI

InChI=1S/C24H15Br2NO3/c25-17-8-6-16(7-9-17)23(28)14-30-24(29)20-13-22(15-4-2-1-3-5-15)27-21-11-10-18(26)12-19(20)21/h1-13H,14H2

InChI Key

IFHFSFHAHXONBM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)OCC(=O)C4=CC=C(C=C4)Br

Origin of Product

United States

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